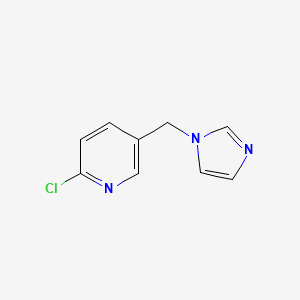

2-氯-5-(1H-咪唑-1-基甲基)吡啶

描述

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including compounds similar to “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine,” involves various strategies that aim to introduce functional groups at specific positions on the imidazopyridine ring. For instance, the synthesis of imidazo[1,5-a]pyridines as stable N-heterocyclic carbenes involves the creation of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through a well-characterized process (Alcarazo et al., 2005). Additionally, the discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines describe the synthesis involving electrophilic species and halopyridines (Vuillermet et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazopyridine compounds is characterized by the presence of an imidazole ring fused to a pyridine ring. This fusion contributes to the chemical stability and reactivity of these compounds. X-ray diffraction and computational studies have been used to determine the molecular structures and to compare them with density-functional-theory (DFT) calculations, providing insights into their geometric and electronic structures (Shen et al., 2012).

Chemical Reactions and Properties

Imidazopyridines participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, a novel transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines shows the facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). This highlights the compound's capability to engage in complex reactions facilitating the synthesis of diverse molecular architectures.

Physical Properties Analysis

The physical properties of “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine” and related compounds are influenced by their molecular structures. These properties include melting points, boiling points, solubility in various solvents, and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and π-π interactions significantly affect these physical properties, as seen in the structural analysis of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes (Dylong et al., 2014).

科学研究应用

Synthesis and Structural Characterization

The compound 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is synthesized and structurally characterized for various applications. For instance, Zinad et al. (2018) described the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound obtained by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with boronic acid. This process, characterized by NMR, MS, HPLC, GC-MS, and elemental analysis, indicates the potential of these compounds in chemical synthesis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Application as Fluorescent Probes

Shao et al. (2011) explored the application of imidazo[1,2-a]pyridine derivatives, including compounds with structural similarities to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, as fluorescent probes for mercury ion detection. This study demonstrates the versatility of these compounds in developing sensitive detection methods for environmental and analytical chemistry (Shao et al., 2011).

Crystal Structure Analysis

Kapoor et al. (2011) conducted crystal structure analysis of an imidazo[1,2-a]pyridine derivative, contributing to the understanding of molecular geometries and interactions in these compounds. Such analyses are crucial for designing materials and molecules with specific properties (Kapoor et al., 2011).

Luminescent Properties in Coordination Complexes

Lan et al. (2009) investigated the luminescent properties of zinc(II) and cadmium(II) coordination complexes involving pyridyl-imidazole derivatives. This research highlights the potential of such compounds in the development of luminescent materials, which could be utilized in various technological applications (Lan et al., 2009).

Potential in Anticancer Drug Development

Lee et al. (2015) synthesized a series of palladium complexes with ligands derived from imidazolium salts, including 2-chloro-N-(pyridin-2-ylmethyl)acetamide. The study evaluated these complexes for their potential as anticancer drugs, indicating the role of imidazole-pyridine compounds in medicinal chemistry (Lee et al., 2015).

Photophysical Properties in Transition Metal Complexes

Destefano and Geiger (2017) explored the photophysical properties of transition metal complexes using benzimidazole platinum(II) complexes, highlighting the potential applications of pyridyl-imidazole derivatives in photochemistry and materials science (Destefano & Geiger, 2017).

安全和危害

属性

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYMRYEGFGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363036 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

CAS RN |

230617-61-5 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)